An In-depth Technical Guide to 1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to 1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, a pivotal building block in the rapidly evolving field of targeted protein degradation. As a bifunctional molecule, it offers a unique scaffold for the construction of Proteolysis Targeting Chimeras (PROTACs), positioning it as a valuable tool for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a pyrrolidine derivative characterized by the presence of a primary amine at the 3-position and an acetyl group on the ring nitrogen. This substitution pattern imparts a distinct set of physicochemical properties that are crucial for its utility in synthetic chemistry. The hydrochloride salt form enhances its stability and handling characteristics.
The molecule is typically available as the racemate or as individual (R) and (S) enantiomers, with the stereochemistry at the 3-position being a critical determinant in its interaction with biological targets when incorporated into larger molecules.
Table 1: Physicochemical Properties of 1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 1286208-55-6 ((R)-enantiomer) | [1] |
| 1286208-19-2 ((S)-enantiomer) | ||
| 833483-45-7 (racemate, free base) | [2] | |
| Appearance | White to off-white solid | General Supplier Data |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | Varies by supplier; recommended storage is at room temperature or under refrigeration (2-8°C) in an inert atmosphere.[1][4][5] |
Note on Storage: There is a discrepancy among suppliers regarding the optimal storage temperature. For long-term stability, storage at 2-8°C under an inert atmosphere is advisable to minimize potential degradation.[4]
Synthesis and Manufacturing
The synthesis of 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride can be approached through various synthetic routes, often involving the protection and deprotection of the amino groups. A common strategy involves the acetylation of a protected 3-aminopyrrolidine precursor, followed by deprotection of the primary amine.
One plausible synthetic pathway involves the use of a tert-butoxycarbonyl (Boc) protecting group for the primary amine.[6]
Representative Synthetic Scheme:
Caption: Synthetic pathway for 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride.
Experimental Protocol: Synthesis via Deprotection
-
Acetylation of N-Boc-3-aminopyrrolidine: To a solution of N-Boc-3-aminopyrrolidine in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine or pyridine. Cool the reaction mixture in an ice bath and add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the resulting tert-butyl (1-acetylpyrrolidin-3-yl)carbamate by column chromatography.
-
Deprotection of the Boc Group: Dissolve the purified tert-butyl (1-acetylpyrrolidin-3-yl)carbamate in an appropriate solvent (e.g., dichloromethane). Add an excess of a strong acid, such as trifluoroacetic acid or a solution of hydrochloric acid in an organic solvent (e.g., dioxane or ethanol). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation of the Hydrochloride Salt: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with a non-polar solvent, such as diethyl ether, to precipitate the 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride salt. The solid product can then be collected by filtration and dried under vacuum.
Reactivity and Chemical Behavior
The chemical reactivity of 1-(3-aminopyrrolidin-1-yl)ethanone is dictated by its two key functional groups: the primary amine and the tertiary amide (acetyl group).
-
Primary Amine: The primary amine at the 3-position is nucleophilic and serves as the primary reactive site for conjugation. It readily participates in a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Tertiary Amide (Acetyl Group): The acetyl group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl group from the pyrrolidine nitrogen.
The hydrochloride salt of the primary amine enhances the compound's stability and reduces the nucleophilicity of the amine, often requiring the use of a base to liberate the free amine for subsequent reactions.
Analytical Characterization
The purity and identity of 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride can be confirmed using a suite of standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet), and multiplets for the pyrrolidine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms will be influenced by the protonation state. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the four distinct carbons of the pyrrolidine ring. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) will show a parent ion corresponding to the free base [M+H]⁺. |
| HPLC | Purity analysis can be performed using reversed-phase high-performance liquid chromatography (RP-HPLC). A method adapted from the analysis of the precursor, 3-aminopyrrolidine, can be employed.[7] |
Representative HPLC Method for Purity Determination:
This method is based on the analysis of a related compound and would require optimization and validation for 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride.
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18).[7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid. A potential starting point could be a mobile phase of water:methanol (25:75 v/v).[7]
-
Flow Rate: 0.8 - 1.0 mL/min.[7]
-
Detection: UV detection at 210 nm.[7]
-
Column Temperature: 25°C.[7]
Note: For chiral purity analysis of the enantiomers, a chiral HPLC method would be required. This often involves derivatization with a chiral agent or the use of a chiral stationary phase.
Application in Drug Discovery: A PROTAC Building Block
The primary application of 1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride in drug discovery is as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A PROTAC molecule generally consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can be incorporated into the linker or as part of the E3 ligase ligand.
Caption: General structure of a PROTAC and the role of the building block.
The primary amine of 1-(3-aminopyrrolidin-1-yl)ethanone provides a convenient handle for covalent attachment to either the target protein ligand or the E3 ligase ligand, forming a stable amide bond. The pyrrolidine ring and the acetyl group can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability. The stereochemistry of the aminopyrrolidine moiety can also play a crucial role in the overall conformation of the PROTAC and its ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase.
References
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
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1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link]
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Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available at: [Link]
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
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1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7. leon-chem.com. Available at: [Link]
- Proteolysis targeting chimeric pharmaceutical. Google Patents.
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Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PMC - PubMed Central. Available at: [Link]
- Protac degraders of mllt1 and/or mllt3. Google Patents.
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Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics. PubMed. Available at: [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]
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